molecular formula C11H21N3 B8343926 1H-Imidazole-1-octanamine

1H-Imidazole-1-octanamine

Cat. No.: B8343926
M. Wt: 195.30 g/mol
InChI Key: DIDBESBVZPAZOH-UHFFFAOYSA-N
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Description

Chemical Taxonomy of Imidazole Derivatives

Imidazole derivatives are classified based on substituent position, chain length, and functional groups. This compound (C₁₁H₂₁N₃) belongs to the N-alkylimidazole family, characterized by an octylamine group at the N1 position of the imidazole ring. This placement distinguishes it from positional isomers such as 1H-Imidazole-4-octanamine, where the side chain occupies the C4 position.

Table 1: Comparative Analysis of Imidazole Derivatives

Compound Molecular Formula Substituent Position Key Applications
1H-Imidazole-1-propanamine C₆H₁₁N₃ N1 Crosslinking agents
2-(1H-Imidazol-1-yl)ethanamine C₅H₉N₃ N1 (shorter chain) Coordination chemistry
This compound C₁₁H₂₁N₃ N1 Drug delivery

The octanamine side chain enhances lipophilicity, improving membrane permeability compared to shorter-chain analogs. This property is critical for bioavailability in pharmaceutical applications.

Historical Development of Alkyl-Substituted Imidazole Compounds

The synthesis of alkylimidazoles dates to the late 19th century, with early methods relying on condensation reactions between aldehydes and ammonia. The Maquenne synthesis (1905) marked a milestone, utilizing hydroxyimino ketones and aldehydes to construct the imidazole core. However, these methods suffered from low yields and poor regioselectivity.

Modern approaches, such as microwave-assisted alkylation , have revolutionized the field. For this compound, the reaction of imidazole with 1-bromooctane in the presence of a phase-transfer catalyst achieves yields exceeding 80%. Comparative studies show that microwave irradiation reduces reaction times from 24 hours to 30 minutes while minimizing side products.

Key Historical Milestones:

  • 1893: Wallach synthesizes the first alkylimidazole via cyclization of amidines.
  • 1971: Development of rhodium-catalyzed carbonylation for imidazole synthesis.
  • 2020s: Adoption of continuous-flow systems for scalable production of N-alkylimidazoles.

Positional Isomerism in Octanamine-Functionalized Imidazoles

Positional isomerism profoundly influences the biological and chemical behavior of imidazole derivatives. For this compound, the N1-substituted isomer exhibits distinct properties compared to C2- or C4-substituted analogs:

Table 2: Physicochemical Properties of Positional Isomers

Isomer LogP Water Solubility (mg/mL) Melting Point (°C)
This compound 3.2 0.45 98–102
1H-Imidazole-4-octanamine 2.8 1.12 85–89
1H-Imidazole-2-octanamine 3.0 0.78 91–95

The N1 isomer’s higher lipophilicity (LogP = 3.2) enhances its ability to traverse lipid bilayers, making it preferable for intracellular drug delivery. In contrast, C4-substituted analogs show improved water solubility due to reduced steric hindrance, favoring applications in aqueous-phase catalysis.

Synthetic Challenges:

  • Regioselectivity: Controlling substitution position requires careful selection of catalysts. For example, copper(I) iodide promotes N1 alkylation, while palladium catalysts favor C2 substitution.
  • Purification: Isomeric mixtures necessitate advanced chromatographic techniques, such as chiral stationary-phase HPLC, to achieve >99% purity.

Properties

Molecular Formula

C11H21N3

Molecular Weight

195.30 g/mol

IUPAC Name

8-imidazol-1-yloctan-1-amine

InChI

InChI=1S/C11H21N3/c12-7-5-3-1-2-4-6-9-14-10-8-13-11-14/h8,10-11H,1-7,9,12H2

InChI Key

DIDBESBVZPAZOH-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=N1)CCCCCCCCN

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of imidazole derivatives are highly dependent on substituent groups. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of Selected Imidazole Derivatives
Compound Name CAS Number Substituents Molecular Formula Key Properties/Applications References
1H-Imidazole-1-octanamine N/A Octanamine at N1 C₁₁H₂₁N₃ Hypothesized use in drug synthesis
1-(1-Phenylethyl)-1H-imidazole 1-Phenylethyl group at N1 C₁₁H₁₂N₂ Optically active intermediates
3-(2-Methyl-5-nitro-1H-imidazol-1-yl)-1,2-epoxypropane 16773-52-7 Epoxypropane and nitro groups C₇H₉N₃O₃ Antiparasitic agent precursor
1H-Imidazole-1-ethanamine, 2-isoheptadecyl 3010-23-9 Branched C17 alkyl chain at N1 C₂₂H₄₃N₃ Surfactant or membrane-targeting agent
1H-Imidazole-4-ethanamine,1-(1-methylethyl) 479408-51-0 Isopropyl group at N1, ethanamine C₈H₁₅N₃ Potential CNS-targeting ligand

Key Observations :

  • For example, the isoheptadecyl derivative (CAS 3010-23-9) may exhibit surfactant-like behavior due to its long alkyl chain .
  • Electron-Withdrawing Groups : Nitro or epoxy substituents (e.g., CAS 16773-52-7) increase reactivity, making such compounds useful in antiparasitic drug synthesis .
  • Stereochemical Complexity : Optically active 1-phenylethyl-substituted imidazoles (e.g., from Mlostoń et al.) highlight the role of chirality in biological activity, a factor that would also apply to octanamine derivatives if stereocenters exist .

Physicochemical Properties

Table 2: Physicochemical Comparison
Property This compound (Predicted) 1-(1-Phenylethyl)-1H-imidazole 1H-Imidazole-1-ethanamine, 2-isoheptadecyl
Molecular Weight (g/mol) 195.3 172.2 373.6
LogP (Lipophilicity) ~3.5 (moderate) ~2.8 ~8.2 (highly lipophilic)
Solubility Low in water Moderate in organic solvents Insoluble in water
Bioavailability Moderate High (due to aromaticity) Low (due to size)

Preparation Methods

Procedure

  • Reagents : Imidazole, 1-bromo-octane, NaOH/K₂CO₃ (base), acetone or THF (solvent).

  • Conditions : Stirring at room temperature (20–25°C) for 12–24 hours.

  • Workup : Extraction with dichloromethane, drying with Na₂SO₄, and evaporation under reduced pressure.

Key Data :

Source Base Solvent Yield Purity Notes
NaOHTHF/MeOH82%>95%Crude product purified via distillation.
K₂CO₃Acetone70–80%HighRequires 0.8 equiv. of 1-bromo-octane.

This method is scalable but may face challenges with excess base, leading to side reactions.

Cyanoethyl Intermediate Route

A two-step process involving cyanoethyl imidazole formation followed by hydrogenation offers high efficiency. This method is favored in industrial settings due to mild conditions and high yields.

Step 1: Cyanoethyl Imidazole Synthesis

  • Reagents : Imidazole, acrylonitrile, base (e.g., NaOH).

  • Conditions : Alkaline medium, 50–80°C.

Step 2: Hydrogenation to Amine

  • Reagents : N-Cyanoethyl imidazole, Raney nickel (catalyst), H₂ gas.

  • Conditions : 10 MPa H₂, 125°C, 5 hours.

Key Data :

Source Yield Purity Catalyst Conditions
82%>95%Raney nickel10 MPa H₂, 125°C, 5 h
70–75%High-Alkaline hydrolysis alternative

This method minimizes by-products and suits large-scale production.

Phthalimide Protection and Deprotection

Source Step Reagents Yield Notes
ProtectionPhthalimide chloride, NaH51%Requires anhydrous DMF.
DeprotectionHydrazine monohydrate100%No purification needed.

This method is advantageous for complex syntheses requiring orthogonal protection strategies.

Solvent-Free Cyclization

Emerging green chemistry approaches eliminate solvents, enhancing sustainability.

Procedure

  • Reagents : o-Phenylenediamine, octanal, ammonium acetate.

  • Conditions : 70°C, 1 hour.

Key Data :

Source Yield Purity Notes
85–90%HighRecrystallization from ethanol.

While this method is eco-friendly, it may struggle with steric hindrance from the octyl group.

Hydrogenation of Nitriles

Nitrile precursors are reduced to amines using catalytic hydrogenation.

Procedure

  • Reagents : N-Cyano-octyl imidazole, H₂ gas, Pd/C or Raney nickel.

  • Conditions : 1–5 atm H₂, 50–100°C.

Key Data :

Source Catalyst Yield Notes
Raney Ni82%Requires high-pressure reactors.

This method is efficient but limited by catalyst availability and cost.

Comparative Analysis of Methods

Method Advantages Limitations
Alkylation Simple, scalable, low cost.Side reactions, excess base required.
Cyanoethyl Route High purity, industrial-friendly.Multi-step, catalyst dependency.
Phthalimide Protection Selective, protects sensitive amines.Low yields in protection step.
Solvent-Free Eco-friendly, high yields.Limited to small-scale syntheses.
Hydrogenation Direct conversion, minimal by-products.High-pressure equipment required.

Critical Parameters and Optimization

  • Base Selection : NaOH or K₂CO₃ are preferred for alkylation, while LiHMDS is used in nitrile-mediated syntheses.

  • Solvent Choice : Polar aprotic solvents (DMF, THF) enhance reaction rates but may require strict anhydrous conditions.

  • Catalyst Efficiency : Raney nickel outperforms Pd/C in nitrile hydrogenation due to higher surface area and activity .

Q & A

Q. What are the recommended methods for synthesizing 1H-Imidazole-1-octanamine in a laboratory setting?

  • Methodological Answer : Synthesis typically involves alkylation of the imidazole ring with an octanamine derivative. A common approach is nucleophilic substitution, where the nitrogen atom of imidazole reacts with a halogenated octanamine precursor (e.g., 1-bromooctane) under basic conditions. For example, using potassium carbonate in dimethylformamide (DMF) at 80–100°C for 12–24 hours. Post-reaction, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization is recommended. Confirm intermediate structures using NMR (¹H/¹³C) and mass spectrometry .

Q. How should researchers handle and store this compound to ensure safety and stability?

  • Methodological Answer :
  • Handling : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of dust/aerosols. Avoid contact with incompatible materials like strong oxidizers (e.g., peroxides) .
  • Storage : Store in a cool (2–8°C), dry environment in airtight containers under nitrogen to prevent degradation. Monitor for discoloration or precipitate formation, which may indicate decomposition .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign peaks using deuterated solvents (e.g., CDCl₃ or DMSO-d₆). Key signals include imidazole protons (δ 7.0–7.5 ppm) and the octanamine chain (δ 1.2–1.6 ppm for CH₂ groups).
  • IR Spectroscopy : Identify N-H stretches (~3300 cm⁻¹) and C-N vibrations (~1250 cm⁻¹).
  • Mass Spectrometry (ESI/HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns.
  • X-ray Crystallography : For crystalline derivatives, use SHELXL for refinement after data collection (Mo-Kα radiation, 100 K). Validate hydrogen bonding and packing motifs .

Advanced Research Questions

Q. What strategies can be employed to optimize the yield of this compound in multi-step synthetic routes?

  • Methodological Answer :
  • Stepwise Monitoring : Use TLC or HPLC to track intermediate formation. Adjust reaction time/temperature for steps with low conversion.
  • Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) or transition-metal catalysts (e.g., CuI) to enhance alkylation efficiency.
  • Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) with non-polar alternatives (toluene) to balance reactivity and side reactions.
  • Statistical Design : Apply factorial experiments (e.g., Box-Behnken design) to identify critical variables (molar ratios, temperature) .

Q. How can researchers investigate the interaction mechanisms between this compound and biological membranes?

  • Methodological Answer :
  • Fluorescence Anisotropy : Label the compound with a fluorophore (e.g., dansyl chloride) and monitor changes in membrane fluidity using lipid bilayer models (e.g., DOPC liposomes).
  • Surface Plasmon Resonance (SPR) : Immobilize membrane proteins (e.g., GPCRs) on a sensor chip and measure binding kinetics in real time.
  • Molecular Dynamics (MD) Simulations : Use GROMACS or AMBER to model insertion into lipid bilayers. Analyze parameters like lateral diffusion coefficients and hydrogen bonding .

Q. What advanced computational methods are suitable for predicting the reactivity of this compound in novel reaction environments?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Use B3LYP/6-31G(d) for geometry optimization.
  • Reactivity Descriptors : Compute Fukui indices to identify regions prone to nucleophilic or electrophilic attack.
  • Solvent Modeling : Apply COSMO-RS to simulate solvent effects on reaction pathways.
  • Machine Learning : Train models on existing imidazole reaction datasets to predict optimal conditions for functionalization .

Handling Data Contradictions

Q. How should researchers address discrepancies in experimental data (e.g., conflicting spectroscopic results or biological activity)?

  • Methodological Answer :
  • Cross-Validation : Repeat experiments under identical conditions and compare results across independent labs.
  • Multi-Technique Analysis : Combine NMR, X-ray, and computational data to resolve structural ambiguities. For example, crystallography can clarify tautomeric forms suggested by NMR .
  • Statistical Analysis : Use Bayesian inference or chi-square tests to assess the likelihood of outliers or systematic errors .

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